molecular formula C19H25NO B4438715 3-(3,4-dimethylphenyl)-1-adamantanecarboxamide

3-(3,4-dimethylphenyl)-1-adamantanecarboxamide

Cat. No. B4438715
M. Wt: 283.4 g/mol
InChI Key: MQMWSIJSBQBGJG-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-1-adamantanecarboxamide, commonly known as DMXAA, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous scientific investigations. DMXAA has been shown to possess antitumor, anti-inflammatory, and immunomodulatory properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

DMXAA exerts its antitumor effects through the activation of the STING (stimulator of interferon genes) pathway, which is a key component of the innate immune system. STING activation leads to the production of type I interferons and other cytokines, which in turn activate immune cells such as T cells and natural killer cells. DMXAA has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Biochemical and Physiological Effects:
DMXAA has been shown to induce a variety of biochemical and physiological effects in vivo. It has been shown to increase the production of proinflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. DMXAA has also been shown to increase the number and activity of immune cells, such as T cells and natural killer cells. In addition, DMXAA has been shown to inhibit the growth and proliferation of tumor cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of DMXAA is its potency against a wide range of tumor types. It has been shown to be effective against both solid tumors and hematological malignancies. DMXAA is also relatively easy to synthesize, making it a cost-effective option for drug development. However, DMXAA has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on DMXAA. One area of interest is the development of combination therapies that incorporate DMXAA with other drugs, such as chemotherapy or immunotherapy. Another area of interest is the investigation of the mechanisms underlying DMXAA's anti-inflammatory and immunomodulatory effects. Finally, there is a need for further research on the potential side effects of DMXAA, particularly at high doses.

Scientific Research Applications

DMXAA has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to possess potent antitumor activity in a variety of preclinical models, including mouse xenografts of human tumors. DMXAA has been shown to induce tumor cell death through the activation of the immune system and the inhibition of angiogenesis.

properties

IUPAC Name

3-(3,4-dimethylphenyl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-12-3-4-16(5-13(12)2)18-7-14-6-15(8-18)10-19(9-14,11-18)17(20)21/h3-5,14-15H,6-11H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMWSIJSBQBGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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